molecular formula C18H18N2O2 B256791 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

カタログ番号 B256791
分子量: 294.3 g/mol
InChIキー: TVXSAMQTZYQCMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as PHAA, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of acridine and has a unique structure that makes it a promising candidate for drug development.

作用機序

The exact mechanism of action of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is not fully understood. However, it is believed to act through multiple pathways. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta protein by binding to the protein and preventing its self-assembly into toxic oligomers. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has also been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress. This pathway leads to the upregulation of antioxidant enzymes and the detoxification of reactive oxygen species.
Biochemical and Physiological Effects:
9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect dopaminergic neurons from oxidative stress-induced damage.

実験室実験の利点と制限

One of the advantages of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione for lab experiments is its unique structure, which makes it a promising candidate for drug development. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One direction is the development of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione derivatives with improved solubility and bioavailability. Another direction is the study of the pharmacokinetics and pharmacodynamics of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione and to determine its potential therapeutic applications in other diseases.

合成法

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can be synthesized through a multi-step process starting from 2,3-dichloropyridine. The first step involves the reaction of 2,3-dichloropyridine with ethyl acetoacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3,4-dihydro-2H-pyran-2-one. The second step involves the reaction of 3,4-dihydro-2H-pyran-2-one with 2,3-dichlorobenzaldehyde in the presence of a base such as sodium hydride. This reaction leads to the formation of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione.

科学的研究の応用

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta protein, which is one of the hallmarks of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a characteristic feature of Parkinson's disease.

特性

製品名

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

分子式

C18H18N2O2

分子量

294.3 g/mol

IUPAC名

9-pyridin-3-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C18H18N2O2/c21-14-7-1-5-12-17(14)16(11-4-3-9-19-10-11)18-13(20-12)6-2-8-15(18)22/h3-4,9-10,16,20H,1-2,5-8H2

InChIキー

TVXSAMQTZYQCMX-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)C1

正規SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)C1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。